4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate
Description
4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a carbamate derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 5-position and a carbamate-linked 4-methylphenyl group at the 2-position. Carbamates are ester derivatives of carbamic acid, widely utilized in pharmaceuticals and agrochemicals due to their stability and bioactivity . The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the 4-methylphenyl moiety contributes to steric and electronic modulation .
Properties
IUPAC Name |
(4-methylphenyl) N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-2-5-11(6-3-9)21-13(20)19-12-7-4-10(8-18-12)14(15,16)17/h2-8H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXKHGJUHCMSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine/Fluorine Exchange Using Trichloromethylpyridine Derivatives
This method is predominant in industrial synthesis, leveraging chlorination and fluorination of pyridine precursors to introduce the trifluoromethyl group at specific positions on the pyridine ring.
- Step 1: Starting from 2-chloro-5-methylpyridine, chlorination under liquid-phase conditions yields 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
Step 2: Vapor-phase fluorination of 2,3-DCTC using transition metal catalysts (e.g., iron fluoride) at high temperatures (>300°C) produces 2,3,5-trifluoromethylpyridine (2,3,5-TFMP) (Scheme 2).
Step 3: Selective chlorination at the 2-position of the pyridine ring yields 2,3,5-trichloromethylpyridine, which can be further fluorinated to introduce the trifluoromethyl group efficiently.
-
- Temperature: >300°C
- Catalyst: Iron fluoride or similar transition metal fluorides
- Atmosphere: Inert gases (e.g., nitrogen or argon)
- Solvent: Often conducted in vapor-phase reactors without solvents
This method allows control over the degree of chlorination and fluorination, enabling the synthesis of various trifluoromethylpyridine derivatives with high yields (up to 80%) (Tables 1 and 2).
Cyclocondensation Using Trifluoromethyl-Containing Building Blocks
An alternative approach involves cyclocondensation reactions utilizing trifluoromethyl-containing reagents such as ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, or ethyl 4,4,4-trifluoro-3-oxobutanoate.
- Step 1: Synthesis of trifluoromethylated heterocycles via cyclocondensation of suitable precursors.
- Step 2: Functionalization of these heterocycles to incorporate the phenyl and carbamate groups, typically through nucleophilic substitution or acylation reactions.
This method is advantageous for synthesizing specific derivatives with tailored substitution patterns, though it is less common for large-scale production due to complexity.
Carbamate Formation
Following the synthesis of the trifluoromethylpyridine core, the carbamate moiety is introduced through standard carbamation procedures:
- Reagents: Phenyl isocyanate or phenyl chloroformate
- Conditions:
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Catalyst: Usually none, but bases like pyridine can be used to facilitate the reaction
The phenyl group in the carbamate is derived from phenyl isocyanate, which reacts with the amino or hydroxyl groups on the pyridine derivative, forming the carbamate linkage.
Summary of Key Reaction Parameters and Data
| Method | Starting Material | Key Reactions | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Chlorine/Fluorine Exchange | 2-Chloro-5-methylpyridine | Chlorination, fluorination | >300°C, transition metal catalysts | Up to 80% | Industrial scale, controllable |
| Cyclocondensation | Trifluoromethyl precursors | Cyclization, substitution | Variable | Variable | Suitable for specific derivatives |
| Carbamate Formation | Phenyl isocyanate | Nucleophilic addition | 0°C–room temp, anhydrous solvent | High | Standard carbamation |
Research Findings and Data Tables
Table 1. Substrate Scope and Yields for Vapor-Phase Chlorination/Fluorination
| Picoline Derivative | Reaction Temperature (°C) | Chlorination Degree | Yield (%) | Notes |
|---|---|---|---|---|
| 2-Picoline | 350–400 | Mono- and di-chlorinated | 70–80 | High selectivity for trifluoromethyl substitution |
| 3-Picoline | Similar | Similar | 65–75 | Slight variation due to positional effects |
Table 2. Synthesis of Bis(trifluoromethyl)pyridines
| Starting Material | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|
| 2,4-Lutidine | Elevated temperature, catalytic fluorination | 60–80 | Synthesis of novel derivatives |
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Derivatives
4-Chlorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate
This compound (CAS: 1993323-83-3) replaces the 4-methylphenyl group with a 4-chlorophenyl moiety. Key differences include:
- Molecular Formula : C₁₃H₈ClF₃N₂O₂ vs. the target compound’s inferred formula (C₁₄H₁₁F₃N₂O₂).
- Molecular Weight : 316.66 vs. ~296.24 (estimated for the target compound).
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate
- Functional Groups : A tert-butyl carbamate with methoxy and hydroxyl groups on the pyridine ring.
- Properties : The hydroxyl and methoxy groups increase hydrophilicity, contrasting with the trifluoromethyl group’s lipophilicity in the target compound. This derivative may exhibit different solubility and metabolic profiles .
Comparison with Sulfonamide Analogs (Celecoxib and Related Compounds)
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
- Core Structure : Pyrazole ring vs. pyridine in the target compound.
- Functional Group : Sulfonamide (-SO₂NH₂) vs. carbamate (-OCOO-). Sulfonamides are strongly acidic, enhancing water solubility and COX-2 inhibition, whereas carbamates are neutral, favoring different target interactions .
- Molecular Weight : 381.37 vs. ~296.24 (target compound).
Celecoxib Related Compounds
- Related Compound B (Positional isomer) : Swapped substituent positions on the pyrazole ring alter electronic distribution, affecting reactivity and stability .
Impact of Substituent Variations on Physicochemical Properties
*LogP estimates based on substituent contributions: CF₃ (+0.9), Cl (+0.7), SO₂NH₂ (-1.0).
Biological Activity
4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, and this article explores the biological activity of this specific carbamate derivative.
Chemical Structure
The molecular formula for 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is . The presence of both a methyl group and a trifluoromethyl group on the aromatic and pyridine rings respectively contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
The biological activities of carbamates, particularly those containing trifluoromethyl groups, have been extensively studied. These compounds often exhibit a range of activities including:
- Anticancer properties : Many trifluoromethyl-containing compounds have shown promise in inhibiting cancer cell proliferation.
- Enzyme inhibition : Compounds like 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate may inhibit key enzymes involved in metabolic pathways.
The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. For instance, studies have indicated that carbamates can inhibit acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The binding affinity and selectivity towards AChE could be influenced by the trifluoromethyl group, enhancing the compound's effectiveness in modulating cholinergic signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate exhibits significant cytotoxicity against various cancer cell lines. For example, the compound has been tested against pancreatic cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
These findings suggest that while the compound is effective against cancer cells, it also shows some level of toxicity towards normal cells, which is a common challenge in drug development.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Case Study on Anticancer Activity : A study explored the effects of various concentrations of 4-Methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate on cell viability over 48 hours. Results indicated a dose-dependent decrease in viability for cancer cells while maintaining a higher viability in normal cells at lower concentrations.
- Enzyme Inhibition Study : Another research project evaluated the inhibitory effects on AChE activity. The compound was found to significantly reduce AChE activity, leading to increased levels of acetylcholine in neuronal cultures, which could have implications for treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-methylphenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate, and what critical parameters influence yield?
- Methodology : Synthesis typically involves coupling 5-(trifluoromethyl)pyridin-2-amine with 4-methylphenyl chloroformate. Key steps include:
- Deprotonation : Use of bases like NaH or K₂CO₃ in anhydrous THF or DMF to activate the pyridin-2-amine nucleophile .
- Reaction Monitoring : TLC or HPLC to track carbamate bond formation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
- Yield Optimization : Impurity profiles (e.g., unreacted amine or chloroformate byproducts) are minimized by maintaining stoichiometric ratios (1:1.1 amine:chloroformate) and temperatures between 0–5°C during coupling .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Peaks at δ 8.5–8.7 ppm (pyridine H3/H4), δ 2.3 ppm (CH₃ from 4-methylphenyl), and δ 150–155 ppm (carbamate carbonyl) are diagnostic .
- HRMS : Expected [M+H]⁺ at m/z 330.1 (C₁₅H₁₂F₃N₂O₂).
Q. How does the compound’s stability vary under different storage conditions?
- Stability Profile :
- Thermal Stability : Decomposition observed >150°C (TGA/DSC data).
- Hydrolytic Sensitivity : Carbamate bonds degrade in aqueous solutions at pH <3 or >10; store in anhydrous DMSO at –20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cellular assays) be reconciled for this compound?
- Methodological Framework :
- Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) .
- Cellular Context : Address off-target effects via CRISPR knockdown of suspected secondary targets .
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to account for cytotoxicity .
Q. What computational strategies are effective for predicting the compound’s binding modes to novel targets?
- In Silico Workflow :
- Docking : AutoDock Vina or Schrödinger Glide with homology-modeled active sites (PDB templates: 6VXX or 7JVR).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
- Pharmacophore Mapping : Trifluoromethyl-pyridine as a key hydrophobic feature; carbamate oxygen as H-bond acceptor .
Q. What strategies resolve low yields in scale-up synthesis (>10 g)?
- Process Chemistry Insights :
- Solvent Selection : Replace DMF with MeCN to reduce viscosity and improve mixing.
- Catalysis : Add catalytic DMAP (0.1 eq.) to accelerate carbamate formation .
- Workflow : Continuous-flow reactors to maintain low temperatures (–10°C) during exothermic steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
